Netzahualcoyonol

Description

Properties

CAS No. |

113579-07-0 |

|---|---|

Molecular Formula |

C30H38O5 |

Molecular Weight |

478.6 g/mol |

IUPAC Name |

methyl (2S,3S,4aS,6aS,14aS,14bS)-3,10-dihydroxy-2,4a,6,6a,9,14a-hexamethyl-11-oxo-3,4,5,13,14,14b-hexahydro-1H-picene-2-carboxylate |

InChI |

InChI=1S/C30H38O5/c1-16-13-27(3)15-23(32)30(6,26(34)35-7)14-22(27)29(5)11-10-28(4)19(24(16)29)9-8-18-17(2)25(33)21(31)12-20(18)28/h8-9,12,22-23,32-33H,10-11,13-15H2,1-7H3/t22-,23-,27-,28+,29-,30-/m0/s1 |

InChI Key |

AKILTDMBUDIAST-NQEVMONISA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Netzahualcoyonol; |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Netzahualcoyonol: A Technical Guide to its Natural Sourcing and Isolation

For Immediate Release

This whitepaper provides a comprehensive technical overview of Netzahualcoyonol, a quinone-methide triterpenoid with significant biological activity. The document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth information on its natural sources, detailed isolation protocols, and preliminary insights into its mechanism of action.

Introduction

This compound is a naturally occurring bioactive compound that has demonstrated promising antibacterial, anti-biofilm, and cytotoxic properties. As a member of the quinone-methide triterpenoid class, its unique chemical structure makes it a compelling candidate for further investigation in drug discovery and development programs. This guide synthesizes available scientific literature to provide a detailed understanding of its origins and the methodologies required for its extraction and purification.

Natural Sources of this compound

This compound has been successfully isolated from plant species belonging to the Celastraceae family, which are known for producing a diverse array of bioactive secondary metabolites. The primary documented sources for this compound are:

-

Salacia petenensis : The bark of this plant, found in regions such as Monteverde, Costa Rica, has been identified as a source of this compound.[1]

-

Salacia multiflora : The roots of this species have also been shown to contain this compound.[2][3]

The presence of this compound in these plants highlights the rich chemical diversity of the Salacia genus and underscores its potential as a source for novel therapeutic agents.

Isolation Methodologies

The isolation of this compound from its natural sources typically involves a multi-step process combining extraction and chromatographic techniques. The general workflow is guided by bioactivity assays to selectively isolate the active compound.

Experimental Protocol: Isolation from Salacia petenensis Bark

The following protocol is based on the bioactivity-directed separation of this compound from the bark of Salacia petenensis.[1]

3.1.1. Extraction:

-

Air-dried and powdered bark of Salacia petenensis is subjected to extraction with a solvent of intermediate polarity, such as dichloromethane (CH₂Cl₂), to obtain a crude extract.

-

The solvent is removed under reduced pressure to yield the crude dichloromethane extract.

3.1.2. Chromatographic Separation:

-

The crude extract is subjected to an initial fractionation using a suitable chromatographic technique, such as vacuum liquid chromatography (VLC) or column chromatography over silica gel.

-

A solvent gradient of increasing polarity (e.g., hexane, ethyl acetate, methanol mixtures) is used to elute fractions with different chemical profiles.

-

Each fraction is tested for the desired biological activity (e.g., antibacterial, cytotoxic).

-

The active fractions are pooled and subjected to further rounds of chromatographic purification. This may include techniques like Sephadex LH-20 chromatography or high-performance liquid chromatography (HPLC) to achieve separation of individual compounds.

-

Fractions containing the pure this compound are identified by analytical methods such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.

Visualizing the Isolation Workflow

The following diagram illustrates the key steps in the isolation of this compound.

Structural Elucidation and Quantitative Data

| Analytical Technique | Data Obtained |

| ¹H NMR | Provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. |

| ¹³C NMR | Reveals the number and types of carbon atoms present in the structure. |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the compound. |

| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. |

Detailed ¹H and ¹³C NMR spectral data for this compound are typically presented in peer-reviewed publications and are crucial for its unambiguous identification.

Biological Activity and Postulated Signaling Pathway

This compound exhibits a range of biological activities, with its cytotoxic effects being of particular interest. As a quinone-methide triterpenoid, its mechanism of action is thought to involve interaction with cellular macromolecules.

Molecular orbital calculations suggest a potential mode of cytotoxic action for quinone-methide triterpenoids like this compound.[1] This proposed pathway involves the following steps:

-

Intercalation: The planar quinone-methide moiety of this compound is hypothesized to intercalate into the DNA double helix.

-

Nucleophilic Attack: This is followed by a nucleophilic attack from a DNA base (e.g., guanine or adenine) on an electrophilic center of the this compound molecule.

-

Covalent Adduct Formation: This results in the formation of a covalent adduct between this compound and DNA, which can disrupt DNA replication and transcription, ultimately leading to cytotoxicity.

Visualizing the Proposed Signaling Pathway

The following diagram depicts the hypothesized mechanism of DNA interaction by this compound.

Conclusion

This compound represents a valuable natural product with the potential for development into a therapeutic agent. This guide provides a foundational understanding of its natural sourcing and isolation for the scientific community. Further research is warranted to fully elucidate its pharmacological profile, establish definitive quantitative yields from various sources, and explore its mechanism of action in greater detail. The methodologies and data presented herein are intended to facilitate these future investigations.

References

- 1. Isolation and frontier molecular orbital investigation of bioactive quinone-methide triterpenoids from the bark of Salacia petenensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound from Salacia multiflora (Lam.) DC. (Celastraceae) roots as a bioactive compound against gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Netzahualcoyonol: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Netzahualcoyonol, a quinone-methide triterpenoid isolated from plants of the Salacia genus, has emerged as a compound of significant interest due to its notable biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological effects of this compound. Detailed summaries of its antibacterial, anti-biofilm, and cytotoxic properties are presented, supported by available quantitative data. This document also outlines generalized experimental protocols relevant to the assessment of these biological activities, offering a foundational resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

This compound is a complex triterpenoid characterized by a quinone-methide core. Its chemical identity has been established through spectroscopic methods in various studies of compounds isolated from Salacia species.

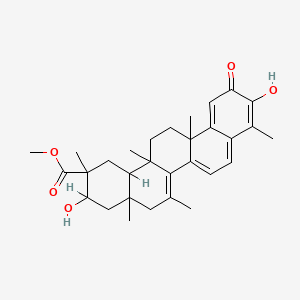

Chemical Structure:

Physicochemical Properties:

A summary of the known physicochemical properties of this compound is provided in Table 1. Data on properties such as solubility and melting point are not extensively reported in publicly available resources.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₀H₃₈O₅ | [1] |

| Molecular Weight | 478.62 g/mol | [1] |

| CAS Number | 113579-07-0 | [1] |

| Class | Quinone-Methide Triterpenoid | [1] |

Biological Activities

This compound has demonstrated a range of biological activities, with the most prominent being its antibacterial and cytotoxic effects.

Antibacterial and Anti-biofilm Activity

This compound exhibits significant activity against Gram-positive bacteria.[2][3] It has been shown to have both bacteriostatic and bactericidal effects.[2][3] Furthermore, it can disrupt the biofilms of pathogenic bacteria such as Staphylococcus aureus and acts synergistically with conventional antibiotics like β-lactams and aminoglycosides.[2][3]

Table 2: Antibacterial Activity of this compound

| Activity | Organism(s) | Concentration Range (µM) | Concentration Range (µg/mL) | Source |

| Bacteriostatic (MIC) | Gram-positive bacteria | 3.26 – 52 | 1.56 – 25.0 | [2][3] |

| Bactericidal (MBC) | Gram-positive bacteria | - | 25.0 – 400.0 | [2][3] |

Cytotoxic Activity

This compound has shown cytotoxic effects against the human liver cancer cell line, HepG2.[1] Importantly, it displays lower toxicity towards normal cell lines, such as Vero cells, suggesting a degree of selectivity.[1] The Selectivity Index (SI) has been calculated for some bacterial and cancer cell lines, providing an early indication of its therapeutic window.[2][3]

Table 3: Cytotoxic Activity of this compound

| Activity | Cell Line | IC₅₀ (µM) | Selectivity Index (SI) vs. Bacterial Species | Source |

| Cytotoxicity | HepG2 | 1.95 | - | [1] |

| Low Cytotoxicity | Vero | - | S. aureus (2.56), S. saprophyticus (20.56), B. subtilis (1.28) | [2][3] |

Experimental Protocols

Detailed experimental protocols for the specific studies on this compound are not publicly available. However, this section provides generalized, standard methodologies for the key experiments cited.

Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Assay

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Workflow for Broth Microdilution Assay:

Caption: Workflow for MIC determination using broth microdilution.

Methodology:

-

Preparation of this compound Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).

-

Preparation of Bacterial Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from an overnight culture of the test organism.

-

Inoculation: The wells containing the serially diluted compound are inoculated with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

Cytotoxicity Assessment - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow for MTT Cytotoxicity Assay:

References

- 1. Comparative Evaluation of Antibiofilm Efficacy of Chitosan Nanoparticle- and Zinc Oxide Nanoparticle-Incorporated Calcium Hydroxide-Based Sealer: An In vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Induction of apoptosis in human liver carcinoma HepG2 cell line by 5-allyl-7-gen-difluoromethylenechrysin - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Netzahualcoyonol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Netzahualcoyonol, a naturally occurring compound isolated from Salacia multiflora, has demonstrated notable biological activity, particularly against Gram-positive bacteria. This technical guide provides a comprehensive review of the current scientific knowledge on the biological effects of this compound. It includes a summary of its antibacterial, antibiofilm, synergistic, and cytotoxic properties. This document also outlines generalized experimental protocols for assessing these activities and presents visual workflows for the key assays. While the precise mechanism of action and the signaling pathways involved remain to be elucidated, the existing data suggest that this compound holds promise as a scaffold for the development of new antimicrobial agents.

Introduction

The emergence of multidrug-resistant bacteria poses a significant threat to global health. This has spurred research into novel antimicrobial compounds from natural sources. This compound, a triterpenoid, has been identified as a bioactive compound with potent effects against Gram-positive pathogens. This guide synthesizes the available quantitative data and experimental methodologies related to the biological activities of this compound to serve as a resource for researchers in the fields of microbiology, pharmacology, and drug discovery.

Quantitative Biological Data

The biological activity of this compound has been quantified in terms of its bacteriostatic, bactericidal, and cytotoxic effects. The following tables summarize the key findings from the available literature.[1][2]

Table 1: Antibacterial Activity of this compound against Gram-Positive Bacteria [1][2]

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |

| Staphylococcus aureus | 1.56 - 25.0 | 25.0 - 400.0 |

| Staphylococcus saprophyticus | 1.56 - 25.0 | 25.0 - 400.0 |

| Bacillus subtilis | 1.56 - 25.0 | 25.0 - 400.0 |

Table 2: Cytotoxicity and Selectivity Index of this compound [1][2]

| Bacterial Strain | Selectivity Index (SI) |

| Staphylococcus aureus | 2.56 |

| Staphylococcus saprophyticus | 20.56 |

| Bacillus subtilis | 1.28 |

The Selectivity Index (SI) is a ratio that compares the cytotoxicity of a compound to its biological activity. A higher SI value suggests greater selectivity for the target pathogen over host cells.

Key Biological Activities and Experimental Protocols

While the full-text study detailing the specific experimental protocols for this compound is not publicly available, this section describes generalized, standard methodologies for the assays used to determine its biological activities.

Antibacterial Activity

This compound exhibits both bacteriostatic and bactericidal effects against a range of Gram-positive bacteria.[1][2] These activities are typically determined using broth microdilution assays to establish the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

-

Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., Staphylococcus aureus) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of this compound: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate with the broth medium.

-

Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate also includes a positive control (bacteria and broth) and a negative control (broth only). The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that results in no visible bacterial growth (turbidity).

-

MBC Determination: An aliquot from the wells showing no growth is sub-cultured onto an agar plate. The plate is incubated for 24-48 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Antibiofilm Activity

This compound has been shown to disrupt the biofilm of S. aureus.[1] The ability of a compound to disrupt a pre-formed biofilm is commonly assessed using a crystal violet staining assay.

-

Biofilm Formation: S. aureus is cultured in a 96-well plate in a suitable medium (e.g., Tryptic Soy Broth supplemented with glucose) for 24-48 hours to allow for biofilm formation.

-

Removal of Planktonic Cells: The medium is carefully removed, and the wells are washed with a sterile saline solution to remove non-adherent, planktonic bacteria.

-

Treatment with this compound: Different concentrations of this compound are added to the wells containing the pre-formed biofilms and incubated for a specific period.

-

Staining: The wells are washed again, and a 0.1% crystal violet solution is added to stain the remaining biofilm. After incubation, the excess stain is washed off.

-

Quantification: The bound crystal violet is solubilized with a solvent (e.g., ethanol or acetic acid), and the absorbance is measured using a microplate reader. A reduction in absorbance in the treated wells compared to the untreated control indicates biofilm disruption.

Synergistic Effect with Antibiotics

This compound exhibits a synergistic effect when combined with β-lactam and aminoglycoside antibiotics.[1] The checkerboard microdilution assay is a standard method to evaluate such synergistic interactions.

-

Preparation of Drug Dilutions: In a 96-well plate, serial dilutions of this compound are made along the x-axis, and serial dilutions of the antibiotic are made along the y-axis. This creates a matrix of different concentration combinations.

-

Inoculation: Each well is inoculated with a standardized bacterial suspension.

-

Incubation: The plate is incubated for 18-24 hours at 37°C.

-

Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated for each combination that inhibits bacterial growth. The FIC is the sum of the MIC of each drug in the combination divided by the MIC of each drug alone. A synergistic effect is typically defined by an FIC index of ≤ 0.5.

Cytotoxicity

This compound has shown low cytotoxicity, suggesting a good safety profile.[1] A common method to assess the cytotoxicity of a compound is the MTT assay, which measures the metabolic activity of cells.

-

Cell Seeding: A specific cell line (e.g., a human cell line) is seeded into a 96-well plate and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of this compound and incubated for a defined period (e.g., 24, 48, or 72 hours).

-

Addition of MTT Reagent: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). A decrease in absorbance in treated cells compared to untreated controls indicates reduced cell viability and thus, cytotoxicity.

Mechanism of Action and Signaling Pathways

Currently, there is no published information detailing the specific mechanism of action of this compound or the signaling pathways it may modulate to exert its antibacterial effects. Further research is required to elucidate these aspects, which will be crucial for its potential development as a therapeutic agent.

Conclusion and Future Directions

This compound, a natural product from Salacia multiflora, demonstrates significant antibacterial and antibiofilm activity against Gram-positive bacteria, along with a favorable cytotoxicity profile. Its synergistic interactions with conventional antibiotics further highlight its potential in combination therapies. While the current data are promising, further investigations are necessary to:

-

Elucidate the precise mechanism of antibacterial action.

-

Identify the molecular targets and any involved signaling pathways.

-

Evaluate its efficacy in in vivo models of infection.

-

Conduct further studies to confirm its safety and pharmacokinetic profile.

This technical guide provides a foundational understanding of the biological activity of this compound, intended to facilitate and inspire future research in the development of new and effective antimicrobial agents.

References

Netzahualcoyonol: An In-depth Technical Guide on its Antibacterial Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Netzahualcoyonol, a pentacyclic triterpenoid isolated from the roots of Salacia multiflora, has demonstrated significant promise as a bioactive compound against Gram-positive pathogens. This technical guide provides a comprehensive overview of the antibacterial spectrum of activity of this compound, summarizing all available quantitative data, detailing relevant experimental protocols, and exploring its potential mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.

Introduction

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of new antibacterial agents with novel mechanisms of action. Natural products, with their vast structural diversity, have historically been a rich source of antimicrobial compounds. Pentacyclic triterpenoids, a class of natural products found in various medicinal plants, have garnered significant attention for their broad range of biological activities, including antibacterial effects. This compound, isolated from Salacia multiflora, is one such compound that has shown potent activity against clinically relevant Gram-positive bacteria. This guide aims to consolidate the current knowledge on the antibacterial properties of this compound to facilitate further research and development.

Antibacterial Spectrum of Activity: Quantitative Data

This compound exhibits both bacteriostatic and bactericidal effects primarily against Gram-positive bacteria. The available data on its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are summarized in the tables below.

Table 1: Bacteriostatic Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Staphylococcus aureus | 1.56 |

| Staphylococcus saprophyticus | 1.56 |

| Bacillus subtilis | 25.0 |

Data sourced from a study on this compound from Salacia multiflora roots.

Table 2: Bactericidal Activity of this compound

| Bacterial Strain | Minimum Bactericidal Concentration (MBC) (µg/mL) |

| Staphylococcus aureus | 25.0 |

| Staphylococcus saprophyticus | 25.0 |

| Bacillus subtilis | 400.0 |

Data sourced from a study on this compound from Salacia multiflora roots.

Synergistic and Antibiofilm Activity

Beyond its standalone antibacterial effects, this compound has been observed to exhibit synergistic activity when combined with conventional antibiotics and also demonstrates the ability to disrupt bacterial biofilms.

Synergistic Effects

This compound shows a synergistic effect when used in combination with β-lactam and aminoglycoside antibiotics against Gram-positive bacteria. This suggests that this compound may enhance the efficacy of these existing antibiotics, potentially lowering the required therapeutic doses and combating resistance.

Antibiofilm Activity

The compound has been shown to disrupt the biofilm of Staphylococcus aureus. Biofilms are a major contributor to persistent and chronic bacterial infections, and their disruption is a key strategy in overcoming antimicrobial resistance.

Experimental Protocols

The following sections detail the standardized methodologies typically employed to determine the antibacterial spectrum of activity of a compound like this compound. While the full experimental details from the primary study on this compound are not available, these protocols represent the current best practices in the field.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The broth microdilution method is a standard and widely accepted technique for determining the MIC and MBC of an antimicrobial agent.

Protocol: Broth Microdilution Assay

-

Preparation of Bacterial Inoculum:

-

Bacterial strains are cultured on an appropriate agar medium (e.g., Mueller-Hinton Agar) for 18-24 hours at 37°C.

-

Several colonies are suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

The bacterial suspension is then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Preparation of this compound Dilutions:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

An equal volume of the standardized bacterial inoculum is added to each well of the microtiter plate containing the this compound dilutions.

-

The plate includes a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

The plate is incubated at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

-

Determination of MBC:

-

A small aliquot (e.g., 10 µL) from the wells showing no visible growth is sub-cultured onto an appropriate agar medium.

-

The plates are incubated at 37°C for 24 hours.

-

The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

-

mechanism of action of Netzahualcoyonol

An In-Depth Technical Guide on the Core Mechanism of Action of Netzahualcoyonol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a naturally occurring triterpenoid isolated from plants of the Salacia genus, has demonstrated notable biological activity, particularly as an antibacterial agent. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action. The primary focus is on its established antibacterial properties, with further exploration into its putative anti-inflammatory and antioxidant mechanisms, inferred from studies on related compounds and extracts from Salacia multiflora. This document summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of the implicated signaling pathways to facilitate a deeper understanding for research and drug development professionals.

Antibacterial Mechanism of Action

The most well-documented biological activity of this compound is its effect against Gram-positive bacteria. Research indicates that this compound exhibits both bacteriostatic and bactericidal properties and is effective in disrupting bacterial biofilms, a key factor in persistent infections.

Quantitative Data: Antibacterial Activity

The antibacterial efficacy of this compound has been quantified against several Gram-positive pathogens. The following table summarizes the key findings from in vitro studies.[1]

| Parameter | Staphylococcus aureus | Staphylococcus saprophyticus | Bacillus subtilis |

| Minimum Inhibitory Concentration (MIC) | 1.56 - 25.0 µg/mL | 1.56 - 25.0 µg/mL | 1.56 - 25.0 µg/mL |

| Minimum Bactericidal Concentration (MBC) | 25.0 - 400.0 µg/mL | 25.0 - 400.0 µg/mL | 25.0 - 400.0 µg/mL |

| Selectivity Index (SI) | 2.56 | 20.56 | 1.28 |

Proposed Antibacterial Signaling Pathway

The precise molecular mechanism of this compound's antibacterial action has not been fully elucidated. However, based on the known activities of other terpenoids, a primary proposed mechanism is the disruption of the bacterial cell membrane integrity. This leads to increased permeability, leakage of intracellular components, and ultimately, cell death.

Figure 1: Proposed antibacterial mechanism of this compound.

Experimental Protocols: Antibacterial Assays

The following protocols are representative of the methods used to determine the antibacterial activity of this compound.

1.3.1. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination:

-

Bacterial Strains: Staphylococcus aureus, Staphylococcus saprophyticus, Bacillus subtilis.

-

Method: Broth microdilution method in 96-well microtiter plates.

-

Procedure:

-

Bacterial strains are cultured in Mueller-Hinton broth to a concentration of approximately 5 x 10^5 CFU/mL.

-

This compound is serially diluted in the broth to achieve a range of concentrations.

-

An equal volume of the bacterial suspension is added to each well containing the different concentrations of this compound.

-

Plates are incubated at 37°C for 24 hours.

-

The MIC is determined as the lowest concentration of this compound that visibly inhibits bacterial growth.

-

To determine the MBC, an aliquot from the wells with no visible growth is sub-cultured onto Mueller-Hinton agar plates and incubated for a further 24 hours.

-

The MBC is defined as the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

-

1.3.2. Biofilm Disruption Assay:

-

Bacterial Strain: Staphylococcus aureus.

-

Method: Crystal violet staining method.

-

Procedure:

-

S. aureus is grown in Tryptic Soy Broth supplemented with glucose in 96-well plates to allow for biofilm formation.

-

After 24 hours of incubation, the planktonic cells are removed, and the wells are washed with saline.

-

Different concentrations of this compound are added to the wells containing the established biofilms and incubated for 24 hours.

-

The wells are washed again, and the remaining biofilm is stained with 0.1% crystal violet.

-

The stained biofilm is then solubilized with ethanol, and the absorbance is measured at 595 nm to quantify the biofilm biomass.

-

Putative Anti-inflammatory and Antioxidant Mechanisms

While direct experimental evidence for the anti-inflammatory and antioxidant mechanisms of this compound is limited, studies on extracts from the Salacia genus and related triterpenoids suggest potential pathways.

Putative Anti-inflammatory Mechanism

Many triterpenoids exert anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX), and by modulating the NF-κB signaling pathway.

References

Netzahualcoyonol: A Technical Guide on its Antibiofilm Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antibiofilm properties of Netzahualcoyonol, a bioactive compound isolated from the roots of Salacia multiflora. The information presented herein is intended to support further research and development of this natural product as a potential therapeutic agent against biofilm-associated infections.

Quantitative Antimicrobial and Antibiofilm Data

This compound has demonstrated significant antimicrobial activity, primarily against Gram-positive bacteria. A key study by de la Cruz-Cruz et al. (2022) established its bacteriostatic and bactericidal concentrations, and also confirmed its ability to disrupt established biofilms of Staphylococcus aureus.[1] The quantitative data from this study is summarized below.

| Parameter | Bacterium | Concentration (µg/mL) | Reference |

| Bacteriostatic | Gram-positive bacteria | 1.56 - 25.0 | [1] |

| Bactericidal | Gram-positive bacteria | 25.0 - 400.0 | [1] |

| Biofilm Disruption | Staphylococcus aureus | Not specified | [1] |

Note: While the study confirmed the disruption of S. aureus biofilms, the specific concentrations required for this effect were not detailed in the available literature. Further research is needed to quantify the minimum biofilm inhibitory concentration (MBIC) and the minimum biofilm eradication concentration (MBEC) of this compound.

Experimental Protocols

The precise experimental protocol used to determine the antibiofilm activity of this compound is not publicly available in full detail. However, based on standard methodologies for assessing the antibiofilm properties of natural compounds against Staphylococcus aureus, a comprehensive, generalized protocol is provided below.

Assessment of Antibiofilm Activity using Crystal Violet Assay

This protocol outlines the determination of the ability of this compound to inhibit biofilm formation and to eradicate pre-formed biofilms.

Materials:

-

This compound

-

Staphylococcus aureus strain (e.g., ATCC 25923)

-

Tryptic Soy Broth (TSB) supplemented with 1% glucose

-

Phosphate-buffered saline (PBS)

-

Crystal Violet solution (0.1% w/v)

-

Ethanol (95%) or Glacial Acetic Acid (33%)

-

Sterile 96-well flat-bottom microtiter plates

-

Microplate reader

Protocol:

-

Preparation of Bacterial Inoculum:

-

Culture S. aureus in TSB overnight at 37°C.

-

Dilute the overnight culture in fresh TSB with 1% glucose to an optical density (OD) of 0.1 at 600 nm, which corresponds to approximately 1 x 10⁸ CFU/mL.

-

Further dilute the bacterial suspension to a final concentration of 1 x 10⁶ CFU/mL.

-

-

Biofilm Inhibition Assay:

-

Add 100 µL of the prepared bacterial inoculum to each well of a 96-well plate.

-

Add 100 µL of this compound solution at various concentrations (typically a two-fold serial dilution) to the wells. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 24 hours without shaking.

-

-

Biofilm Eradication Assay:

-

Add 200 µL of the prepared bacterial inoculum to each well of a 96-well plate.

-

Incubate the plate at 37°C for 24 hours to allow for biofilm formation.

-

After incubation, gently remove the planktonic bacteria by washing the wells twice with 200 µL of sterile PBS.

-

Add 200 µL of this compound solution at various concentrations to the wells containing the pre-formed biofilms.

-

Incubate for a further 24 hours at 37°C.

-

-

Quantification of Biofilm:

-

After the respective incubation periods, discard the medium and wash the wells three times with sterile PBS to remove non-adherent cells.

-

Air-dry the plates for 15-20 minutes.

-

Stain the adherent biofilms by adding 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

-

Remove the crystal violet solution and wash the wells three times with sterile PBS.

-

Solubilize the bound dye by adding 200 µL of 95% ethanol or 33% glacial acetic acid to each well.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of biofilm inhibition or eradication is calculated using the following formula: % Inhibition/Eradication = [(OD_control - OD_treated) / OD_control] x 100

-

Mechanism of Action and Signaling Pathways

The precise molecular mechanism by which this compound exerts its antibiofilm activity has not yet been elucidated. The current literature does not provide information on its potential interaction with bacterial signaling pathways, such as quorum sensing. Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate gene expression, including the formation of biofilms. Inhibition of quorum sensing is a common mechanism for antibiofilm agents.

Further research is required to determine if this compound's activity is due to the disruption of the biofilm matrix, inhibition of bacterial adhesion, interference with quorum sensing signaling, or other mechanisms.

Mandatory Visualizations

Potential Mechanisms of Biofilm Inhibition

The following diagram illustrates potential pathways through which a compound like this compound could inhibit biofilm formation.

Caption: Potential antibiofilm mechanisms of this compound.

Experimental Workflow for Antibiofilm Activity Assessment

The diagram below outlines the generalized workflow for evaluating the antibiofilm properties of a test compound.

Caption: Workflow for Crystal Violet-based antibiofilm assay.

Activity Against Gram-Negative Bacteria

Currently, there is no published data on the antibiofilm activity of this compound against Gram-negative bacteria such as Pseudomonas aeruginosa or Escherichia coli. The initial studies have focused on its efficacy against Gram-positive pathogens.[1] This represents a significant knowledge gap and a promising area for future investigation.

Conclusion and Future Directions

This compound, isolated from Salacia multiflora, is a promising natural compound with demonstrated antibacterial and antibiofilm activity against Staphylococcus aureus.[1] However, to advance its potential as a therapeutic agent, further research is crucial. Key areas for future investigation include:

-

Quantitative analysis of its antibiofilm activity to determine MBIC and MBEC values.

-

Elucidation of its mechanism of action , including studies on its potential to inhibit quorum sensing.

-

Evaluation of its efficacy against a broader spectrum of bacteria , particularly Gram-negative and multidrug-resistant strains.

-

In vivo studies to assess its therapeutic potential in animal models of biofilm-associated infections.

The data and protocols presented in this guide are intended to serve as a foundation for researchers and drug development professionals to build upon in their exploration of this compound as a novel antibiofilm agent.

References

Preliminary Cytotoxicity Studies of Netzahualcoyonol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Netzahualcoyonol, a quinone-methide triterpenoid isolated from the roots of Salacia multiflora and the bark of Salacia petenensis, has demonstrated notable cytotoxic effects against specific cancer cell lines. This technical guide provides a comprehensive overview of the preliminary cytotoxicity studies of this compound, including quantitative data on its bioactivity, detailed experimental protocols for the assays conducted, and visualizations of the experimental workflow and potential signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in the further investigation of this compound as a potential therapeutic agent.

Quantitative Cytotoxicity Data

The cytotoxic activity of this compound has been evaluated against the human hepatocellular carcinoma cell line (HepG2) and the non-cancerous African green monkey kidney cell line (Vero) to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) was determined to quantify the effectiveness of this compound in inhibiting cell growth.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cell Type | Organism | IC50 (µM) | Reference |

| HepG2 | Hepatocellular Carcinoma | Homo sapiens | 1.95 | |

| Vero | Kidney Epithelial | Cercopithecus aethiops | Low Toxicity |

Note: "Low Toxicity" for Vero cells indicates a high IC50 value, suggesting selectivity of this compound for the cancerous HepG2 cell line.

Experimental Protocols

The following protocols are based on standard methodologies for determining the cytotoxicity of a novel compound.

Cell Culture and Maintenance

HepG2 Cell Culture: The HepG2 cell line was cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2. The culture medium was replaced every 2-3 days, and cells were subcultured upon reaching 80-90% confluency.

Vero Cell Culture: The Vero cell line was maintained in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, 100 units/mL penicillin, and 100 µg/mL streptomycin. The cells were cultured under the same conditions as the HepG2 cells.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of this compound was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay. This assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, which forms a purple formazan product.

Procedure:

-

Cell Seeding: HepG2 and Vero cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

-

Compound Treatment: A stock solution of this compound was prepared in dimethyl sulfoxide (DMSO). Serial dilutions of this compound were prepared in the respective culture media to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM). The final DMSO concentration in each well was kept below 0.5%. Control wells received medium with DMSO alone.

-

Incubation: The cells were incubated with this compound for 48 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.

-

Formazan Solubilization: The medium containing MTT was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability was calculated relative to the control wells. The IC50 value was determined by plotting the percentage of cell viability against the concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the in vitro cytotoxicity assessment of this compound.

Postulated Signaling Pathway of Cytotoxicity

While the precise mechanism of action for this compound-induced cytotoxicity is yet to be fully elucidated, many cytotoxic natural products induce apoptosis. The following diagram depicts a generalized intrinsic apoptosis pathway, a plausible mechanism for the cytotoxic activity of this compound.

Conclusion and Future Directions

The preliminary data indicate that this compound exhibits potent and selective cytotoxicity against the HepG2 human hepatocellular carcinoma cell line. The low toxicity observed in Vero cells suggests a favorable therapeutic window. Further research is warranted to elucidate the precise molecular mechanism of action, including the confirmation of apoptosis induction and the identification of the specific signaling pathways involved. Subsequent studies should also aim to evaluate the efficacy of this compound in a broader panel of cancer cell lines and in in vivo models to establish its potential as a novel anticancer agent.

An In-depth Technical Guide on the Therapeutic Applications of Salacia multiflora Extracts

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Salacia multiflora, a member of the Celastraceae family, is a plant with emerging therapeutic interest, particularly concerning its antimicrobial properties. While the genus Salacia is well-regarded in traditional medicine for a variety of ailments, scientific investigation into Salacia multiflora specifically has been more focused. This technical guide synthesizes the current scientific knowledge on the therapeutic applications of Salacia multiflora extracts, with a primary focus on its antibacterial potential. The information presented herein is intended to provide a comprehensive resource for researchers and professionals in the field of drug discovery and development. This document details the significant antibacterial activity of compounds isolated from Salacia multiflora, presents available quantitative data in a structured format, outlines the experimental methodologies employed in these studies, and provides visual representations of experimental workflows and potential mechanisms of action.

Introduction

The genus Salacia has a rich history in traditional medicine systems, particularly Ayurveda, for the treatment of conditions like diabetes, obesity, and inflammatory disorders[1]. While species such as Salacia oblonga and Salacia reticulata have been extensively studied for their anti-diabetic effects, Salacia multiflora has recently gained attention for its potent antibacterial compounds. The primary bioactive constituent identified from the roots of Salacia multiflora with significant therapeutic application is the triterpenoid netzahualcoyonol[2][3]. This guide will focus on the known therapeutic applications of Salacia multiflora extracts, with a detailed exploration of the antibacterial properties of its isolated compounds.

Antibacterial Applications

The most well-documented therapeutic application of Salacia multiflora extract is its activity against Gram-positive bacteria. This activity is primarily attributed to the isolated compound this compound.

Quantitative Data on Antibacterial and Cytotoxic Effects

The antibacterial efficacy of this compound has been quantitatively assessed against several Gram-positive bacterial strains. The following tables summarize the key findings from these studies, including Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and cytotoxicity data.

Table 1: Antibacterial Activity of this compound from Salacia multiflora

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |

| Staphylococcus aureus | 1.56 - 25.0 | 25.0 - 400.0 |

| Staphylococcus saprophyticus | 1.56 - 25.0 | 25.0 - 400.0 |

| Bacillus subtilis | 1.56 - 25.0 | 25.0 - 400.0 |

| Data sourced from[2][3] |

Table 2: Cytotoxicity and Selectivity Index of this compound

| Cell Line | Cytotoxicity (CC₅₀) (µg/mL) | Target Organism | Selectivity Index (SI = CC₅₀/MIC) |

| Vero cells | Not explicitly stated, but SI calculated | Staphylococcus aureus | 2.56 |

| Vero cells | Not explicitly stated, but SI calculated | Staphylococcus saprophyticus | 20.56 |

| Vero cells | Not explicitly stated, but SI calculated | Bacillus subtilis | 1.28 |

| Data sourced from[2][3]. The Selectivity Index indicates the compound's selectivity for bacteria over mammalian cells. |

Experimental Protocols

The following sections provide an overview of the methodologies used to evaluate the therapeutic properties of Salacia multiflora extracts and their constituents.

Extraction and Isolation of Bioactive Compounds

A general procedure for the extraction and isolation of compounds like this compound from Salacia multiflora roots involves the following steps:

-

Drying and Pulverization : The plant material (e.g., roots) is dried and ground into a fine powder.

-

Solvent Extraction : The powdered material is subjected to extraction with a suitable organic solvent, such as ethanol, often using a Soxhlet apparatus.

-

Concentration : The resulting extract is concentrated under reduced pressure to yield a crude extract.

-

Fractionation : The crude extract is then fractionated using a series of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol) to separate compounds based on their chemical properties.

-

Chromatographic Purification : The fractions showing biological activity are further purified using chromatographic techniques like column chromatography and thin-layer chromatography (TLC) to isolate pure compounds.

Antibacterial Susceptibility Testing

The antibacterial activity of Salacia multiflora extracts and isolated compounds is typically determined using the broth microdilution method to establish the MIC and MBC values.

-

Preparation of Inoculum : Bacterial strains are cultured in a suitable broth medium to achieve a standardized cell density (e.g., 5 x 10⁵ CFU/mL).

-

Serial Dilution : The test compound (e.g., this compound) is serially diluted in a 96-well microtiter plate containing nutrient broth.

-

Inoculation : Each well is inoculated with the standardized bacterial suspension.

-

Incubation : The microtiter plate is incubated at 37°C for 24 hours.

-

Determination of MIC : The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. Growth can be assessed visually or by using a growth indicator like resazurin, which changes color in the presence of metabolic activity.

-

Subculturing : Aliquots from the wells of the MIC assay that show no visible growth are subcultured onto fresh agar plates.

-

Incubation : The agar plates are incubated at 37°C for 24 hours.

-

Determination of MBC : The MBC is defined as the lowest concentration of the compound that results in a 99.9% reduction in the initial bacterial inoculum.

Cytotoxicity Assay

The cytotoxicity of the isolated compounds is commonly evaluated against a mammalian cell line, such as Vero cells, using the MTT assay.

-

Cell Seeding : Vero cells are seeded into a 96-well plate and allowed to adhere overnight.

-

Compound Treatment : The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24 hours).

-

MTT Addition : The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization : The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement : The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The cell viability is calculated as a percentage relative to the untreated control cells.

Other Potential Therapeutic Applications (Data Limited for Salacia multiflora)

While research on Salacia multiflora is primarily focused on its antibacterial properties, other species within the Salacia genus have been investigated for a range of therapeutic effects. It is plausible that Salacia multiflora may possess similar activities, though further research is required for confirmation.

-

Anti-inflammatory Activity : Extracts from other Salacia species have demonstrated anti-inflammatory effects in various experimental models[4][5][6].

-

Antioxidant Activity : Several Salacia species have been shown to possess antioxidant properties, likely due to their phenolic and flavonoid content[7][8].

-

Anticancer Activity : Some studies have indicated the antiproliferative effects of extracts from other Salacia species against various cancer cell lines[9][10].

Visualizations

Experimental Workflow for Antibacterial Activity Assessment

Caption: Workflow for assessing the antibacterial activity of Salacia multiflora.

Proposed Antibacterial Mechanism of Action

Caption: Proposed antibacterial mechanism of this compound.

Conclusion and Future Directions

The available scientific evidence strongly supports the antibacterial therapeutic potential of Salacia multiflora extracts, particularly the isolated compound this compound, against Gram-positive bacteria. The quantitative data indicate significant bacteriostatic and bactericidal effects with a favorable selectivity index against some strains. However, there is a notable gap in the literature regarding other potential therapeutic applications, such as anti-inflammatory, antioxidant, and anticancer activities, which are documented for other species within the Salacia genus.

Future research should focus on:

-

Elucidating the precise molecular mechanisms underlying the antibacterial activity of this compound.

-

Conducting broader screening of Salacia multiflora extracts and their constituents for other therapeutic properties.

-

Investigating the potential synergistic effects of combining Salacia multiflora extracts with conventional antibiotics.

-

Undertaking in vivo studies to validate the in vitro findings and assess the safety and efficacy of Salacia multiflora extracts in animal models.

A more comprehensive understanding of the pharmacology of Salacia multiflora will be crucial for its potential development into a clinically relevant therapeutic agent.

References

- 1. openmicrobiologyjournal.com [openmicrobiologyjournal.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Determination of minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) [bio-protocol.org]

- 4. turkjps.org [turkjps.org]

- 5. Anti-inflammatory activity of Salacia oblonga Wall. and Azima tetracantha Lam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

- 8. turkjps.org [turkjps.org]

- 9. Phytochemicals of Salacia oblonga responsible for free radical scavenging and antiproliferative activity against breast cancer cell lines (MDA-MB-231) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phytochemicals of Salacia oblonga responsible for free radical scavenging and antiproliferative activity against breast cancer cell lines (MDA-MB-231) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Netzahualcoyonol Minimum Inhibitory Concentration (MIC) Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Netzahualcoyonol, a natural compound isolated from Salacia multiflora, has demonstrated notable antibacterial properties, particularly against Gram-positive bacteria.[1] These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method. The MIC is a critical parameter in drug discovery, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2][3] This protocol is designed to be a comprehensive guide for researchers evaluating the antimicrobial efficacy of this compound.

Data Presentation: Antimicrobial Activity of this compound

This compound has shown both bacteriostatic and bactericidal effects against a range of Gram-positive bacteria. The MIC values, representing the bacteriostatic effect, are summarized in the table below.

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus | 1.56 - 25.0 |

| Staphylococcus saprophyticus | 1.56 - 25.0 |

| Bacillus subtilis | 1.56 - 25.0 |

| Data sourced from a study on this compound's bioactive properties.[1] |

Experimental Protocol: Broth Microdilution MIC Assay

This protocol follows the general principles of the broth microdilution method, a widely used technique for antimicrobial susceptibility testing.[4][5][6]

1. Materials and Reagents:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium[7]

-

Sterile test tubes

-

Micropipettes and sterile tips

-

Spectrophotometer

-

Incubator (37°C)[4]

-

0.5 McFarland turbidity standard

-

Sterile saline solution (0.85% w/v)

2. Preparation of this compound Stock Solution:

-

Accurately weigh a known amount of this compound powder.

-

Dissolve the compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Note the initial concentration.

-

Further dilute the stock solution in the appropriate broth medium (e.g., CAMHB) to achieve a starting concentration for the serial dilutions.

3. Preparation of Bacterial Inoculum:

-

From a fresh agar plate (18-24 hours growth), select several isolated colonies of the test microorganism.[9]

-

Suspend the colonies in sterile saline solution.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute the adjusted bacterial suspension in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7][9]

4. Broth Microdilution Procedure:

-

Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.[5]

-

Add 100 µL of the this compound working solution to the first column of wells, resulting in the highest test concentration.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.

-

Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial inoculum.

-

Include the following controls on each plate:

-

Growth Control: Broth and bacteria, without this compound.

-

Sterility Control: Broth only, without bacteria or this compound.

-

5. Incubation and Interpretation:

-

Cover the microtiter plate and incubate at 37°C for 16-20 hours under ambient atmospheric conditions.[4]

-

Following incubation, visually inspect the wells for bacterial growth, indicated by turbidity. A plate reader can also be used to measure absorbance.

-

The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.

Experimental Workflow Diagram

Caption: Workflow for the this compound MIC assay.

References

- 1. This compound from Salacia multiflora (Lam.) DC. (Celastraceae) roots as a bioactive compound against gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bmglabtech.com [bmglabtech.com]

- 3. researchgate.net [researchgate.net]

- 4. Broth microdilution - Wikipedia [en.wikipedia.org]

- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rr-asia.woah.org [rr-asia.woah.org]

- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

Application Notes and Protocols for Crystal Violet Assay in Netzahualcoyonol Antibiofilm Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. These structured communities of bacteria are encased in a self-produced extracellular polymeric substance (EPS) matrix, which acts as a protective barrier. The development of novel antibiofilm agents is a critical area of research. Netzahualcoyonol, a natural compound isolated from Salacia multiflora, has demonstrated promising antibacterial and antibiofilm activity, particularly against Gram-positive pathogens like Staphylococcus aureus.[1] This document provides detailed application notes and protocols for utilizing the crystal violet assay to quantify the antibiofilm effects of this compound.

The crystal violet assay is a simple, rapid, and cost-effective method for quantifying biofilm biomass.[2][3] The principle of the assay involves staining the biofilm with crystal violet, a basic dye that binds to the negatively charged components of the EPS matrix and bacterial cells. After washing away unbound dye, the stained biofilm is solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the amount of biofilm.[3][4]

Key Applications

-

Screening of natural and synthetic compounds for antibiofilm activity.

-

Determining the minimum biofilm inhibitory concentration (MBIC) of antimicrobial agents.

-

Evaluating the efficacy of different treatment regimens on biofilm formation and disruption.

-

Studying the genetic and molecular basis of biofilm formation by comparing wild-type and mutant strains.

Experimental Protocols

Materials

-

96-well flat-bottom sterile microtiter plates

-

Bacterial strain of interest (e.g., Staphylococcus aureus)

-

Appropriate bacterial growth medium (e.g., Tryptic Soy Broth - TSB)

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and then diluted in media)

-

Positive control (e.g., a known antibiofilm agent or untreated control with maximal biofilm)

-

Negative control (sterile medium only)

-

0.1% (w/v) Crystal Violet solution

-

30% (v/v) Acetic acid in water or 95% ethanol for solubilization[5]

-

Phosphate-buffered saline (PBS) or sterile distilled water for washing

-

Microplate reader (absorbance at 570-590 nm)[4]

Protocol 1: Inhibition of Biofilm Formation

This protocol assesses the ability of this compound to prevent the initial formation of biofilms.

-

Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into 5 mL of TSB and incubate overnight at 37°C with shaking. The next day, dilute the overnight culture in fresh TSB to a final optical density at 600 nm (OD₆₀₀) of approximately 0.05-0.1 (corresponding to ~1-5 x 10⁷ CFU/mL).

-

Plate Preparation: Add 100 µL of the standardized bacterial suspension to each well of a 96-well microtiter plate.

-

Treatment Application: Add 100 µL of TSB containing serial dilutions of this compound to the wells to achieve the desired final concentrations. Include untreated (vehicle control) and sterile media (negative control) wells.

-

Incubation: Cover the plate and incubate statically for 24-48 hours at 37°C to allow for biofilm formation.[5]

-

Washing: Gently discard the planktonic (free-floating) bacteria by inverting the plate and shaking it out. Wash the wells twice with 200 µL of sterile PBS or distilled water to remove any remaining non-adherent cells. After the final wash, remove the excess liquid by tapping the inverted plate on a paper towel.[4][5]

-

Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[5]

-

Washing: Discard the crystal violet solution and wash the wells three to four times with 200 µL of sterile PBS or distilled water until the washing solution is clear.[4]

-

Drying: Allow the plate to air dry completely.

-

Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet. Incubate for 10-15 minutes with gentle shaking.[5]

-

Absorbance Measurement: Transfer 125 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate.[5] Measure the absorbance at a wavelength between 570 nm and 590 nm using a microplate reader.[4]

Protocol 2: Disruption of Pre-formed Biofilms

This protocol evaluates the efficacy of this compound in breaking down established biofilms.

-

Biofilm Formation: Prepare the bacterial culture and inoculate a 96-well plate as described in Protocol 1, steps 1 and 2. Incubate the plate for 24 hours at 37°C to allow for mature biofilm formation.

-

Washing: Gently discard the planktonic cells and wash the wells twice with 200 µL of sterile PBS.

-

Treatment Application: Add 200 µL of TSB containing serial dilutions of this compound to the wells with the pre-formed biofilms. Include untreated and sterile media controls.

-

Incubation: Incubate the plate for another 24 hours at 37°C.

-

Quantification: Proceed with the washing, staining, solubilization, and absorbance measurement steps as described in Protocol 1, steps 5-10.

Data Presentation

The following table presents hypothetical data from a crystal violet assay evaluating the inhibitory effect of this compound on Staphylococcus aureus biofilm formation. The data is presented as the mean absorbance at 570 nm ± standard deviation from three independent experiments. The percentage of biofilm inhibition is calculated relative to the untreated control.

| Treatment Group | Concentration (µg/mL) | Mean Absorbance (OD₅₇₀) ± SD | Biofilm Inhibition (%) |

| Negative Control (Media Only) | - | 0.05 ± 0.01 | 100 |

| Untreated Control | 0 | 1.20 ± 0.15 | 0 |

| This compound | 1.56 | 0.85 ± 0.12 | 29.2 |

| This compound | 3.13 | 0.62 ± 0.09 | 48.3 |

| This compound | 6.25 | 0.35 ± 0.05 | 70.8 |

| This compound | 12.5 | 0.18 ± 0.03 | 85.0 |

| This compound | 25.0 | 0.10 ± 0.02 | 91.7 |

| This compound | 50.0 | 0.07 ± 0.01 | 94.2 |

Note: This data is for illustrative purposes and should be replaced with actual experimental results.

Mandatory Visualizations

Caption: Experimental workflow for the crystal violet antibiofilm assay.

Caption: Potential mechanism of this compound via quorum sensing inhibition.

Discussion of Potential Signaling Pathways

Bacterial biofilm formation is a complex process regulated by intricate signaling networks. One of the most well-studied mechanisms is quorum sensing (QS) , a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density.[6] In many pathogenic bacteria, QS controls the expression of virulence factors and genes essential for biofilm formation, including those for EPS production and cell adhesion.[6][7]

This compound may exert its antibiofilm effects by interfering with these signaling pathways. For instance, it could potentially inhibit the synthesis of autoinducers (the signaling molecules in QS), block the autoinducer receptors, or disrupt the downstream signal transduction cascade.[8] By interrupting this communication, this compound could prevent the coordinated expression of genes required for biofilm maturation.

Another critical regulatory system is the two-component signal transduction system (TCS) .[9] TCSs enable bacteria to sense and respond to environmental stimuli, which are often triggers for biofilm formation.[9] this compound might interfere with the sensor kinases or response regulators of a TCS involved in biofilm development.

Further research, including transcriptomic and proteomic analyses, would be necessary to elucidate the precise molecular mechanisms by which this compound inhibits biofilm formation. The crystal violet assay serves as an excellent primary screening tool to identify and quantify this inhibitory activity, paving the way for more in-depth mechanistic studies.

References

- 1. This compound from Salacia multiflora (Lam.) DC. (Celastraceae) roots as a bioactive compound against gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal violet staining protocol | Abcam [abcam.com]

- 5. static.igem.org [static.igem.org]

- 6. Signals, Regulatory Networks, and Materials That Build and Break Bacterial Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Environmental signals and regulatory pathways that influence biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of Antibiofilm Therapeutics Strategies to Overcome Antimicrobial Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Two-Component Signal Transduction Systems: A Major Strategy for Connecting Input Stimuli to Biofilm Formation [frontiersin.org]

Application Notes and Protocols for Determining the Bactericidal vs. Bacteriostatic Effects of Netzahualcoyonol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Netzahualcoyonol, a naturally occurring triterpenoid, has demonstrated promising antimicrobial properties, particularly against Gram-positive bacteria. Understanding whether its primary mechanism of action is bactericidal (killing bacteria) or bacteriostatic (inhibiting bacterial growth) is crucial for its potential development as a therapeutic agent. These application notes provide a detailed overview of the known antibacterial activity of this compound and standardized protocols to differentiate between its bactericidal and bacteriostatic effects.

Overview of this compound's Antibacterial Activity

This compound has been shown to exhibit both bacteriostatic and bactericidal activities against a range of Gram-positive bacteria. Its efficacy is concentration-dependent, with lower concentrations typically inhibiting growth and higher concentrations leading to bacterial cell death[1][2].

Proposed Mechanism of Action

The primary proposed mechanism of action for this compound against susceptible bacteria is the inhibition of cellular respiration. Specifically, it has been observed to inhibit the respiration of intact Bacillus subtilis cells. This suggests an interaction with components of the bacterial electron transport chain, leading to a disruption of ATP synthesis and ultimately, cell death at higher concentrations. The compound did not show the same effect on the respiration of the Gram-negative bacterium Escherichia coli, indicating a degree of selectivity, which may be related to differences in cell wall structure and permeability.

Quantitative Data Summary

The following table summarizes the known antibacterial activity of this compound against key Gram-positive bacteria.

| Bacterial Species | MIC Range (µg/mL) | MBC Range (µg/mL) | Selectivity Index (SI) |

| Gram-positive bacteria (general) | 1.56 - 25.0 | 25.0 - 400.0 | Not Applicable |

| Staphylococcus aureus | Not explicitly stated | Not explicitly stated | 2.56 |

| Staphylococcus saprophyticus | Not explicitly stated | Not explicitly stated | 20.56 |

| Bacillus subtilis | Not explicitly stated | Not explicitly stated | 1.28 |

Note: The Selectivity Index (SI) is a ratio that compares the cytotoxicity of a compound to its antimicrobial activity. A higher SI value suggests greater selectivity for the bacterial target over host cells.

Experimental Protocols

To definitively characterize the bactericidal versus bacteriostatic nature of this compound against a specific bacterial strain, the following standardized assays are recommended.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol outlines the broth microdilution method to determine the MIC and MBC of this compound.

Materials:

-

This compound stock solution of known concentration

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB)

-

Bacterial culture in logarithmic growth phase, adjusted to a concentration of approximately 5 x 10^5 CFU/mL

-

Sterile pipette tips and multichannel pipette

-

Incubator (37°C)

-

Plate reader (optional, for OD600 measurements)

-

Mueller-Hinton Agar (MHA) plates

Procedure:

-

Serial Dilution:

-

Add 100 µL of sterile MHB to all wells of a 96-well plate.

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested and mix well. This will be the highest concentration.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well.

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial suspension to each well, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.

-

Include a positive control (wells with bacteria and MHB, no this compound) and a negative control (wells with MHB only).

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth.

-

Alternatively, measure the optical density at 600 nm (OD600) using a plate reader. The MIC is the lowest concentration with an OD600 similar to the negative control.

-

-

MBC Determination:

-

From the wells showing no visible growth (at and above the MIC), take a 10 µL aliquot and spot-plate it onto an MHA plate.

-

Incubate the MHA plates at 37°C for 18-24 hours.

-

The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony growth on the agar plate).

-

Protocol 2: Time-Kill Curve Assay

This assay provides a dynamic view of the antimicrobial effect of this compound over time.

Materials:

-

This compound stock solution

-

Bacterial culture in logarithmic growth phase, adjusted to ~5 x 10^5 CFU/mL in MHB

-

Sterile culture tubes or flasks

-

Incubator with shaking capabilities (37°C)

-

Sterile saline or PBS for dilutions

-

MHA plates

-

Spectrophotometer

Procedure:

-

Preparation:

-

Prepare several tubes/flasks containing MHB and the bacterial inoculum.

-

Add this compound to the test flasks at different concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).

-

Include a growth control flask with no this compound.

-

-

Incubation and Sampling:

-

Incubate all flasks at 37°C with shaking.

-

At various time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.

-

-

Viable Cell Counting:

-

Perform serial dilutions of each aliquot in sterile saline or PBS.

-

Plate 100 µL of appropriate dilutions onto MHA plates.

-

Incubate the plates at 37°C for 18-24 hours.

-

Count the number of colonies (CFU/mL) on each plate.

-

-

Data Analysis:

-

Plot the log10 CFU/mL versus time for each concentration of this compound and the growth control.

-

A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum.

-

A bacteriostatic effect is characterized by an inhibition of growth or a <3-log10 reduction in CFU/mL over the 24-hour period.

-

Visualizations

Experimental Workflow

Caption: Workflow for determining the bactericidal vs. bacteriostatic effects of this compound.

Proposed Mechanism of Action

Caption: Proposed mechanism of this compound via inhibition of the bacterial respiratory chain.

References

- 1. Item - this compound from Salacia multiflora (Lam.) DC. (Celastraceae) roots as a bioactive compound against gram-positive pathogens - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 2. This compound from Salacia multiflora (Lam.) DC. (Celastraceae) roots as a bioactive compound against gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Evaluating the Synergistic Potential of Netzahualcoyonol using the Checkerboard Assay

For Researchers, Scientists, and Drug Development Professionals